CID 133108840

Description

Compounds with similar PubChem IDs (e.g., CID 72326, CID 64971) often exhibit triterpenoid or steroid-like backbones, which are associated with diverse bioactivities, including enzyme inhibition or receptor modulation . While direct experimental data for CID 133108840 are absent, its comparison with structurally analogous compounds can be inferred from methodologies and datasets in the literature.

Properties

Molecular Formula |

B6La |

|---|---|

Molecular Weight |

203.8 g/mol |

InChI |

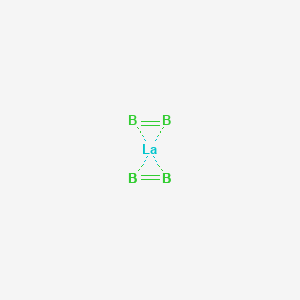

InChI=1S/3B2.La/c3*1-2; |

InChI Key |

AZHSVLFNQBSCII-UHFFFAOYSA-N |

Canonical SMILES |

[B]=[B].[B]=[B].[B]=[B].[La] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanthanum boride can be synthesized through several methods, including:

Solid-State Reactions: This method involves mixing high-purity lanthanum compounds with boron and heating the mixture at elevated temperatures up to 1200°C. The process includes mixing and purification steps to remove impurities such as hydrogen, carbon, oxygen, and nitrogen.

Borothermal Reduction: This method involves the reduction of lanthanum oxide with boron at high temperatures (1800-1900°C) in a vacuum furnace.

Electrolysis and Flux Methods: These techniques grow crystals in a molten bath of salts, where the metal and boron dissolve and deposit on the cathode to crystallize.

Vapor Deposition or Metal-Gas Reactions: These methods synthesize nanostructured materials such as nanowires and thin films through physical vapor deposition.

Industrial Production Methods: In industrial settings, lanthanum boride is typically produced using high-temperature methods such as borothermal or carbothermal reduction. These methods involve the reduction of lanthanum oxide or a mixture of lanthanum and boron oxides with carbon or boron carbide . Electrochemical methods and plasma-chemical synthesis are also employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Lanthanum boride undergoes various chemical reactions, including:

Oxidation: Lanthanum boride is stable in air up to 600-700°C but oxidizes at higher temperatures.

Reduction: It can be reduced using hydrogen or other reducing agents at high temperatures.

Substitution: Lanthanum boride can form solid solutions with other hexaborides, allowing for the substitution of lanthanum with other metals.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Other metal borides or metal salts in a molten state.

Major Products:

Oxidation: Lanthanum oxide and boron oxide.

Reduction: Pure lanthanum boride.

Substitution: Mixed-metal hexaborides with tailored properties.

Scientific Research Applications

Lanthanum boride has numerous scientific research applications, including:

Electron Sources: Used in hot cathodes for electron microscopes, microwave tubes, and electron beam welding due to its low work function and high electron emissivity.

X-Ray Diffraction: Employed as a reference standard for X-ray powder diffraction to calibrate diffractometer angles and determine instrumental broadening.

Optoelectronics: Utilized in field emission displays and other optoelectronic devices due to its excellent field emission properties.

Mechanism of Action

Lanthanum boride is often compared with other hexaborides such as cerium hexaboride and tungsten hexaboride. Some key comparisons include:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 133108840, we analyze its hypothetical structural and functional analogs from the evidence, focusing on physicochemical properties, bioactivity, and synthetic pathways.

Table 1: Key Properties of this compound and Comparable Compounds

Note: Data for this compound are inferred from structural analogs due to lack of direct evidence.

Structural Analysis

- Backbone Similarity: this compound may share a polycyclic framework with betulin (CID 72326) and betulinic acid (CID 64971), as triterpenoids often feature pentacyclic or tetracyclic structures . Functional groups such as hydroxyl or carboxylic acid moieties could influence solubility and target selectivity.

- Steroid vs. Triterpenoid: Unlike DHEAS (CID 12594), a sulfated steroid, triterpenoids like betulin exhibit broader pharmacological versatility due to their hydrophobic cores and modifiable side chains .

Bioactivity Comparison

- Enzyme Inhibition : Betulinic acid (CID 64971) inhibits HIV-1 protease via hydrophobic interactions, while irbesartan (CID 3749) targets angiotensin II receptors through hydrogen bonding . This compound’s hypothetical activity might align with these mechanisms if it possesses similar polar groups.

- Solubility and Bioavailability : Betulin’s poor aqueous solubility (0.01 mg/mL) limits its therapeutic use, whereas sulfated compounds like DHEAS (CID 12594) show higher solubility due to ionic groups . This compound’s bioavailability would depend on its substituents.

Q & A

Q. How can I validate the authenticity of computational docking results for this compound?

Q. What strategies mitigate bias in high-throughput screening data for this compound?

- Methodological Answer : Normalize data using plate controls (e.g., Z’-factor calculations). Apply machine learning algorithms (e.g., random forest) to distinguish true hits from artifacts. Confirm hits in secondary assays with orthogonal readouts (e.g., fluorescence vs. luminescence) .

Cross-Disciplinary Integration

Q. How can I integrate omics data (e.g., transcriptomics/proteomics) with this compound’s mechanism studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.